

A Technical Guide to the Basic Characterization of 1-Cyclohexanecarbonylpiperidin-4-amine

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Compound of Interest

Compound Name:	1-Cyclohexanecarbonylpiperidin-4-amine
CAS No.:	565453-24-9
Cat. No.:	B1357432

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Introduction

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in successful drug candidates across a multitude of therapeutic areas. The compound **1-Cyclohexanecarbonylpiperidin-4-amine**, also known by its IUPAC name (4-aminopiperidin-1-yl)(cyclohexyl)methanone, is a key exemplar of this principle. It serves not as an end-product itself, but as a crucial synthetic intermediate and a foundational building block for constructing more complex and potent pharmacological agents.

This technical guide provides a comprehensive characterization of this molecule for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document explains the causality behind the analytical choices, provides field-proven protocols, and contextualizes the compound's utility within the broader scope of drug discovery. The methodologies described herein are designed as a self-validating system to ensure the unambiguous identification, purity assessment, and confident application of this versatile chemical entity.

Section 1: Physicochemical and Structural Properties

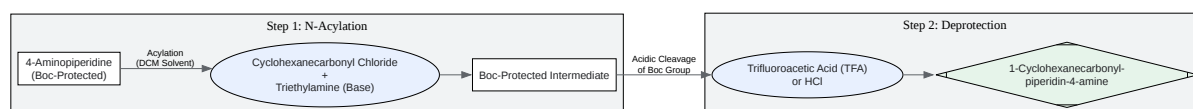
1-Cyclohexanecarbonylpiperidin-4-amine is a bifunctional molecule featuring a rigid piperidine core. This core is substituted at the 1-position with a cyclohexanecarbonyl group, forming a tertiary amide, and at the 4-position with a primary amine. This specific arrangement of functional groups imparts a unique combination of structural rigidity, hydrogen bonding capability (both donor and acceptor), and lipophilicity, making it an attractive starting point for library synthesis.

Table 1: Core Compound Identifiers

Property	Value	Rationale & Significance
IUPAC Name	(4-aminopiperidin-1-yl) (cyclohexyl)methanone	Unambiguously defines the chemical structure according to international standards.
Molecular Formula	C ₁₂ H ₂₂ N ₂ O	Derived from the structure; essential for mass spectrometry and elemental analysis.
Molecular Weight	226.32 g/mol	Calculated from the molecular formula; a critical parameter for all quantitative work.
Key Features	Piperidine Scaffold, Primary Amine, Tertiary Amide	These features dictate the molecule's reactivity, solubility, and potential biological interactions.
Hydrogen Bond Donors	1 (from -NH ₂)	The primary amine is a key site for interactions with biological targets.
Hydrogen Bond Acceptors	2 (from C=O and piperidine N)	The carbonyl oxygen and piperidine nitrogen can accept hydrogen bonds.

Section 2: Synthesis and Purification

The most direct and logical synthesis of **1-Cyclohexanecarbonylpiperidin-4-amine** involves the N-acylation of a suitable 4-aminopiperidine precursor. The choice of starting material is critical; using a protected version of the 4-amino group, such as 1-Boc-4-aminopiperidine, prevents side reactions and allows for controlled, site-selective acylation at the piperidine nitrogen. Following the acylation, a deprotection step yields the final product.



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Caption: Synthetic workflow for **1-Cyclohexanecarbonylpiperidin-4-amine**.

Protocol 2.1: Synthesis via N-Acylation of Boc-4-aminopiperidine

This protocol describes a standard laboratory-scale synthesis.

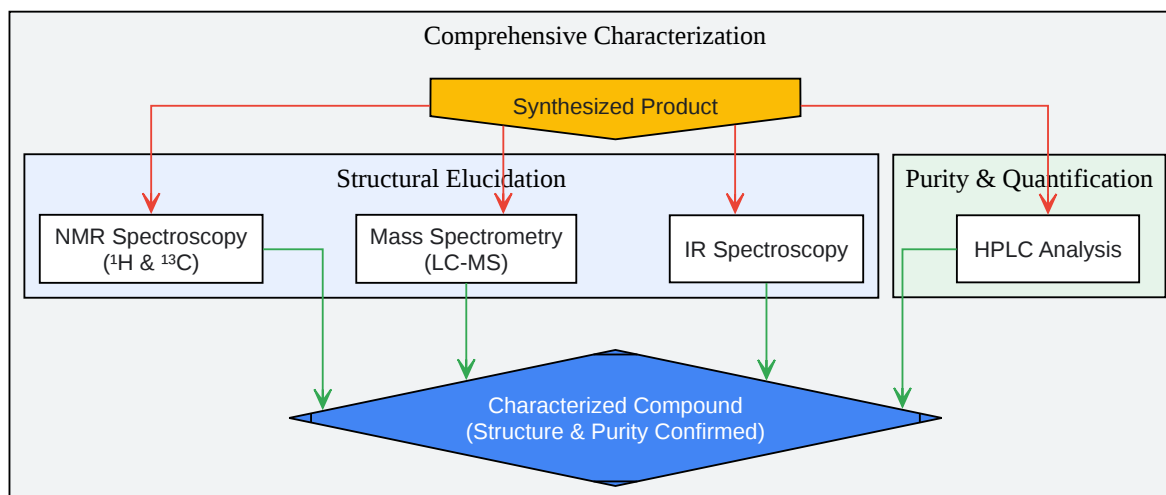
- **Reaction Setup:** To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
- **Acylation:** Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. The choice of an acyl chloride is deliberate; it is highly reactive and drives the reaction to completion efficiently at low temperatures. The TEA is essential to neutralize the HCl byproduct, preventing protonation of the starting amine.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed.

- **Workup:** Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
- **Deprotection:** Dissolve the crude intermediate in DCM (approx. 0.2 M). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours. The large excess of strong acid ensures complete and rapid cleavage of the acid-labile Boc protecting group.
- **Isolation and Purification:** Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with 1M NaOH solution to neutralize excess acid and deprotonate the product's amine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, using a gradient of methanol in DCM) to afford the pure **1-Cyclohexanecarbonylpiperidin-4-amine**.

Section 3: Analytical Characterization Workflow

A single analytical technique is insufficient for the unambiguous characterization of a novel or synthesized compound. A multi-faceted approach is required, where each technique provides orthogonal and confirmatory data. This workflow ensures both structural verification and purity assessment.



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Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon backbone. The distinct chemical environments of the cyclohexyl and piperidine rings, particularly the axial and equatorial protons, provide a unique fingerprint for the molecule.

[1][2]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Notes
Amide C=O	-	~175	Characteristic deshielded carbonyl carbon.
Piperidine C4-H	~2.7-2.9	~50	Proton adjacent to the primary amine.
Piperidine C2/C6-H (axial/eq)	~3.0-3.2 (ax), ~4.5-4.7 (eq)	~45	Diastereotopic protons adjacent to the amide nitrogen, often showing complex splitting.
Piperidine C3/C5-H (axial/eq)	~1.3-1.5 (ax), ~1.9-2.1 (eq)	~30	Typical aliphatic piperidine signals.
Amine -NH ₂	~1.5-2.5 (broad)	-	Broad, exchangeable signal.
Cyclohexyl C1-H	~2.2-2.4	~43	Proton alpha to the carbonyl group.
Cyclohexyl -CH ₂ -	~1.1-1.9	~25-30	Overlapping multiplets for the remaining cyclohexyl protons.

Protocol 3.1.1: NMR Sample Preparation and Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Acquisition:** Acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the spectra using appropriate software. Reference the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Rationale: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) can confirm the molecular formula with high accuracy. The fragmentation pattern helps to verify the connectivity of the piperidine and cyclohexyl moieties.[1][3]

Table 3: Predicted ESI-MS Fragmentation

m/z Value	Ion	Interpretation
227.1808	[M+H] ⁺	Protonated molecular ion; confirms the molecular weight.
111.0862	[C ₇ H ₁₁ O] ⁺	Cyclohexanecarbonyl cation, resulting from cleavage of the amide bond.
99.1022	[C ₅ H ₁₁ N ₂] ⁺	4-aminopiperidine fragment after loss of the cyclohexanecarbonyl group.

Protocol 3.2.1: LC-MS Analysis

- System: Utilize an HPLC system coupled to a triple quadrupole or TOF mass spectrometer with an ESI source.[4]
- Chromatography: Inject a ~1 mg/mL solution onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm). Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). Formic acid is used to ensure efficient protonation of the analyte for positive ion mode detection.
- MS Detection: Operate the mass spectrometer in positive ion ESI mode, scanning a mass range of m/z 50-500. For structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 227.2) to observe the characteristic fragments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small organic molecules.

Rationale: A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities. UV detection is suitable due to the presence of the amide chromophore.

Protocol 3.3.1: Reverse-Phase HPLC for Purity Analysis

- System: Standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% TFA or formic acid as a modifier). A typical starting condition would be 30:70 acetonitrile:water.
- Detection: Monitor the elution at 210 nm, where the amide bond exhibits absorbance.
- Analysis: Integrate the peak area of the main product and any impurities. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is generally required for use in subsequent research applications.

Section 4: Applications in Research and Drug Development

The true value of **1-Cyclohexanecarbonylpiperidin-4-amine** lies in its role as a versatile chemical scaffold. The primary amine at the 4-position is a nucleophilic handle that allows for a vast array of chemical modifications through reactions like reductive amination, acylation, sulfonylation, and urea/thiourea formation. This facilitates the rapid generation of diverse compound libraries for high-throughput screening.^[5]

Derivatives of the 4-aminopiperidine core have demonstrated significant biological activity in numerous areas:

- Antifungal Agents: N-alkylated 4-aminopiperidines have shown remarkable activity against clinically relevant fungal isolates by inhibiting ergosterol biosynthesis.[2]
- DPP-4 Inhibitors: The piperidine scaffold is integral to the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[6]
- FXR Agonists: Piperidine derivatives have been developed as potent and selective farnesoid X receptor (FXR) partial agonists for treating metabolic disorders.[7]
- Antimicrobial and Anti-inflammatory Agents: The piperidin-4-one precursor to this scaffold is used to synthesize compounds with antioxidant and anti-inflammatory properties.[8][9][10]

The cyclohexanecarbonyl group on the piperidine nitrogen serves to add lipophilicity and a specific steric profile, which can be crucial for optimizing a compound's fit within a target's binding pocket and improving its pharmacokinetic properties.

Section 5: Safety and Handling

While specific toxicity data for this compound is not widely available, its structure suggests that standard precautions for handling organic amines and amides should be followed. Related compounds are classified as irritants and may cause skin and serious eye damage.[11]

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

1-Cyclohexanecarbonylpiperidin-4-amine is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable starting point for the discovery of novel therapeutics. The comprehensive characterization workflow detailed in this guide—combining NMR, MS, and HPLC—provides the necessary framework for researchers to confidently verify the identity and

purity of this compound, ensuring the integrity and reproducibility of their downstream applications in the pursuit of new medicines.

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